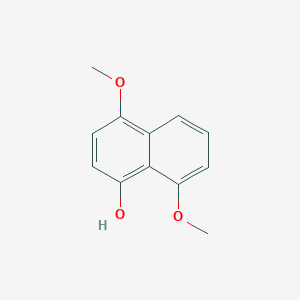
1-Naphthalenol, 4,8-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenol, 4,8-dimethoxy- is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings. This compound is characterized by the presence of two methoxy groups at the 4th and 8th positions and a hydroxyl group at the 1st position on the naphthalene ring. Naphthalene derivatives, including 1-Naphthalenol, 4,8-dimethoxy-, are known for their diverse biological activities and are of significant interest in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-Naphthalenol, 4,8-dimethoxy- can be achieved through various synthetic routes. One common method involves the acetyl migration reaction. This process typically includes the use of reagents such as ethyl acetate and specific catalysts to facilitate the migration of acetyl groups, resulting in the formation of the desired compound . Industrial production methods often involve the distillation and fractionation of petroleum or coal tar, followed by specific chemical reactions to introduce the methoxy and hydroxyl groups .
Analyse Chemischer Reaktionen
1-Naphthalenol, 4,8-dimethoxy- undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. .
Wissenschaftliche Forschungsanwendungen
1-Naphthalenol, 4,8-dimethoxy- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial, antioxidant, and cytotoxic properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including antimicrobial and anticancer treatments.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Naphthalenol, 4,8-dimethoxy- involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to undergo redox reactions, generating reactive oxygen species that can damage cellular components. This redox activity is similar to that of hydrogen peroxide and superoxide radicals, which can lead to oxidative stress in cells .
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenol, 4,8-dimethoxy- can be compared with other naphthalene derivatives such as:
1-Naphthalenol, 1,2,3,4-tetrahydro-8-methoxy-: This compound has a similar structure but includes additional hydrogenation, making it less reactive in certain chemical reactions.
1,4-Naphthoquinone: This derivative has carbonyl groups at the 1st and 4th positions, making it more reactive in redox reactions compared to 1-Naphthalenol, 4,8-dimethoxy-. The uniqueness of 1-Naphthalenol, 4,8-dimethoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
3843-55-8 |
|---|---|
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
4,8-dimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C12H12O3/c1-14-10-7-6-9(13)12-8(10)4-3-5-11(12)15-2/h3-7,13H,1-2H3 |
InChI-Schlüssel |
MMBZMGUCDXYLBU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CC=C(C2=C(C=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-dimethoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B14149936.png)
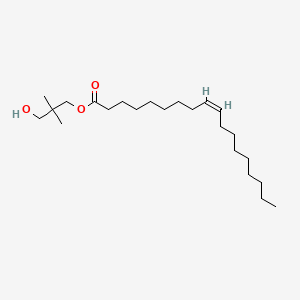


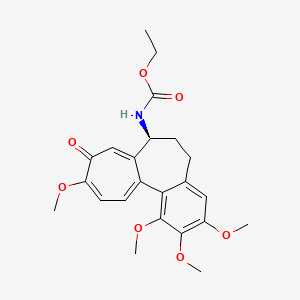
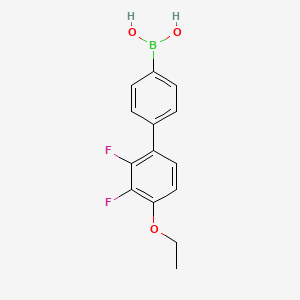

![5-Methyl-4-[(1-methylindol-3-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one](/img/structure/B14149987.png)
![Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-1-carboxylate](/img/structure/B14149991.png)
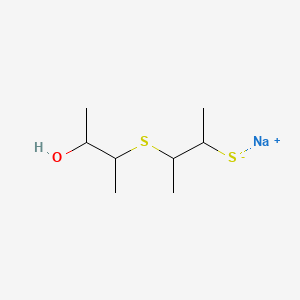
![trans-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-{[2-(morpholin-4-yl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B14149998.png)
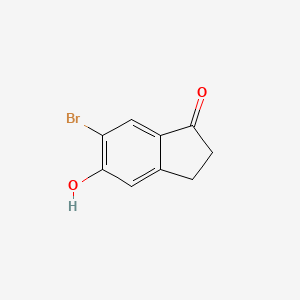
![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14150010.png)

